molecular formula C5H10O4 B3193718 2-Methoxyethyl hydroxyacetate CAS No. 74531-62-7

2-Methoxyethyl hydroxyacetate

Cat. No.: B3193718
CAS No.: 74531-62-7
M. Wt: 134.13 g/mol
InChI Key: IVHPEUVYKMPFGU-UHFFFAOYSA-N
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Description

2-Methoxyethyl hydroxyacetate (CAS: 120570-77-6) is an ester derivative of hydroxyacetic acid (glycolic acid) where the hydroxyl group of glycolic acid is esterified with 2-methoxyethanol. Its molecular formula is C₅H₁₀O₄, and its structure comprises a glycolate backbone (CH₂(OH)COO−) linked to a 2-methoxyethyl group (CH₃OCH₂CH₂−).

For instance, hydroxyacetate esters like ethyl (9-anthryl)hydroxyacetate are synthesized via reduction of glyoxylate esters using NaBH₄ . Similar strategies may apply to this compound, involving esterification of glycolic acid with 2-methoxyethanol or transesterification reactions.

Properties

CAS No.

74531-62-7

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

2-methoxyethyl 2-hydroxyacetate

InChI

InChI=1S/C5H10O4/c1-8-2-3-9-5(7)4-6/h6H,2-4H2,1H3

InChI Key

IVHPEUVYKMPFGU-UHFFFAOYSA-N

SMILES

COCCOC(=O)CO

Canonical SMILES

COCCOC(=O)CO

Other CAS No.

74531-62-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methoxyethyl hydroxyacetate with structurally related esters of hydroxyacetic acid and other acetates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance
This compound 120570-77-6 C₅H₁₀O₄ 134.13 Hydroxyl, ester, methoxy Potential pharmaceutical intermediate; reactivity suited for chiral derivatization or prodrug design .
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Hydroxyl, ester Used in organic synthesis; safety protocols require gloves/eye protection due to irritancy .
2-Methoxyethyl acetate 108-65-6 C₅H₁₀O₃ 118.13 Ester, methoxy Solvent in coatings and adhesives; classified as non-toxic but requires safe handling .
Ethyl hydroxyacetate N/A C₄H₈O₃ 104.10 Hydroxyl, ester Intermediate in fragrance and polymer industries; hydrolyzes faster than non-hydroxylated esters due to hydroxyl group .
2-Ethoxyethyl acetate 111-15-9 C₆H₁₂O₃ 132.16 Ester, ethoxy Industrial solvent; structurally analogous but with longer alkoxy chain, altering solubility and volatility .
Key Observations:
  • Hydroxyl Group Impact: The presence of a hydroxyl group (as in this compound and methyl 2-hydroxyacetate) enhances hydrogen bonding, increasing water solubility compared to non-hydroxylated esters like 2-methoxyethyl acetate .
  • Methoxy vs. Ethoxy : Replacing methoxy with ethoxy (e.g., 2-ethoxyethyl acetate) increases hydrophobicity and molecular weight, affecting solvent properties .
  • Reactivity : Hydroxyacetate esters undergo hydrolysis more readily than simple acetates due to the hydroxyl group’s electron-withdrawing effect. For example, neutral hydrolysis rates of 2-methoxyethyl trifluoroacetate in acetone-water are retarded by the methoxy group, suggesting similar steric/electronic effects in hydroxyacetates .
Pharmaceutical Relevance
Industrial and Chemical Uses
  • 2-Methoxyethyl Acetate : A common solvent in coatings, with lower toxicity compared to ethylene glycol derivatives. Its safety profile permits broad industrial use .
  • Ethyl Hydroxyacetate : Used in biodegradable polymers and cosmetics, leveraging its hydroxyl group for enhanced biodegradability .

Q & A

Q. What are the primary synthetic methodologies for 2-Methoxyethyl Hydroxyacetate, and how do reaction conditions affect yield?

The synthesis typically involves multi-step esterification and etherification reactions. A common approach includes reacting hydroxyacetic acid derivatives with methoxyethyl precursors under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Yield optimization requires precise control of stoichiometry, temperature (80–120°C), and catalyst concentration. For example, excessive acid can hydrolyze ester intermediates, reducing overall efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Key methods include:

  • NMR Spectroscopy : To confirm ester and ether linkages via proton shifts (e.g., δ 3.5–4.5 ppm for methoxy and ethyleneoxy groups).
  • HPLC : For purity assessment using reverse-phase columns and UV detection at 210–220 nm.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 151.1) .

Q. How do the compound’s functional groups influence its reactivity in nucleophilic substitution reactions?

The ester and hydroxyl groups make it susceptible to nucleophilic attack. For instance, the methoxyethyl chain’s ether oxygen can act as a weak nucleophile, while the hydroxyacetate moiety may undergo transesterification under basic conditions. Reactivity is pH-dependent, with acidic media favoring ester hydrolysis and alkaline conditions promoting ether cleavage .

Advanced Research Questions

Q. What catalytic strategies minimize side-product formation during the esterification of this compound?

Side products like diesters or polymerization byproducts arise from over-esterification. Using selective catalysts (e.g., lipases or immobilized Lewis acids) at controlled temperatures (50–70°C) can improve regioselectivity. Kinetic studies via in situ FTIR monitoring help identify optimal reaction termination points to suppress side reactions .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Contradictions often stem from impurities or measurement techniques. Standardized protocols (e.g., OECD guidelines) for solubility (via shake-flask method) and thermal stability (TGA/DSC) are critical. Comparative studies using high-purity samples (>99%) and controlled humidity conditions (e.g., 25°C, 40% RH) reduce variability .

Q. What experimental approaches elucidate the interaction between this compound and biomolecules (e.g., proteins)?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : To quantify binding affinity (KD) with serum albumin.
  • Molecular Dynamics Simulations : To model hydrogen bonding and van der Waals interactions at the atomic level.
  • Circular Dichroism (CD) : To assess conformational changes in enzymes upon compound binding .

Key Considerations for Experimental Design

  • Purification : Use fractional distillation (for liquid intermediates) or recrystallization (solid forms) with solvents like ethyl acetate/hexane mixtures .
  • Safety : Follow OSHA guidelines for handling methoxyethyl derivatives (e.g., NIOSH-approved respirators, chemical-resistant gloves) due to potential respiratory and dermal toxicity .

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